REACTION_SMILES
|
[Al+3:2].[CH2:10]([c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1)[N:17]1[CH2:18][CH:19]([CH2:30][OH:31])[C:20]([c:23]2[cH:24][cH:25][c:26]([F:29])[cH:27][cH:28]2)=[CH:21][CH2:22]1.[CH2:34]1[O:35][CH2:36][CH2:37][CH2:38]1.[Cl-:7].[Cl-:9].[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[Mg+2:8].[Na+:33].[OH-:32].[OH2:39]>>[CH2:10]([c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1)[N:17]1[CH2:18][CH:19]([CH2:30][OH:31])[CH:20]([c:23]2[cH:24][cH:25][c:26]([F:29])[cH:27][cH:28]2)[CH2:21][CH2:22]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
OCC1CN(Cc2ccccc2)CC=C1c1ccc(F)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCC1CN(Cc2ccccc2)CC=C1c1ccc(F)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Mg+2]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1CN(Cc2ccccc2)CCC1c1ccc(F)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Al+3:2].[CH2:10]([c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1)[N:17]1[CH2:18][CH:19]([CH2:30][OH:31])[C:20]([c:23]2[cH:24][cH:25][c:26]([F:29])[cH:27][cH:28]2)=[CH:21][CH2:22]1.[CH2:34]1[O:35][CH2:36][CH2:37][CH2:38]1.[Cl-:7].[Cl-:9].[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[Mg+2:8].[Na+:33].[OH-:32].[OH2:39]>>[CH2:10]([c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1)[N:17]1[CH2:18][CH:19]([CH2:30][OH:31])[CH:20]([c:23]2[cH:24][cH:25][c:26]([F:29])[cH:27][cH:28]2)[CH2:21][CH2:22]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
OCC1CN(Cc2ccccc2)CC=C1c1ccc(F)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCC1CN(Cc2ccccc2)CC=C1c1ccc(F)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Mg+2]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1CN(Cc2ccccc2)CCC1c1ccc(F)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |